1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide
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Overview
Description
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide is a complex organic compound that features a quinoline core, a sulfonyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation, where the quinoline derivative is treated with chlorosulfonic acid.
Addition of the Chlorophenyl Group: The chlorophenyl group can be added through a Heck reaction, which involves the coupling of a halogenated quinoline derivative with a chlorophenyl ethylene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its potential therapeutic effects, such as anticancer or antimicrobial activity.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide
- 1-[(E)-2-(4-bromophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide
- 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide
Uniqueness
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide is unique due to the specific combination of functional groups it contains. The presence of the chlorophenyl group, in particular, may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
Properties
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-14-8-6-13(7-9-14)10-12-25(23,24)21-11-2-4-15-16(18(20)22)3-1-5-17(15)21/h1,3,5-10,12H,2,4,11H2,(H2,20,22)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQYYQAJQHMIIQ-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)S(=O)(=O)C=CC3=CC=C(C=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=CC=C2N(C1)S(=O)(=O)/C=C/C3=CC=C(C=C3)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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